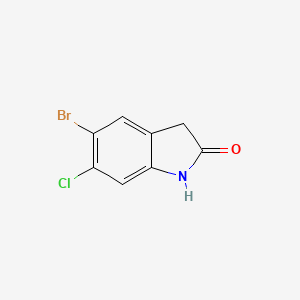
5-Bromo-6-chloroindolin-2-one
Descripción general
Descripción
5-Bromo-6-chloroindolin-2-one is an organic chemical compound with the molecular formula C8H5BrClNO . It is a derivative of indole, a heterocyclic aromatic organic compound .
Molecular Structure Analysis
The molecular structure of this compound consists of a bromine atom and a chlorine atom attached to an indolin-2-one backbone . The average mass of the molecule is 246.488 Da, and the monoisotopic mass is 244.924301 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Applications
- Facile Synthesis and Transition-Metal-Free Conditions : A study highlights the synthesis of 2-bromoindoles through Cs2CO3-promoted intramolecular cyclization of 2-(gem-dibromovinyl)anilines under transition-metal-free conditions. This method also extends to the synthesis of 2-chloroindoles, demonstrating the versatility of bromo and chloro indolinone derivatives in synthetic chemistry (Li et al., 2013).
Medicinal Chemistry Applications
Anticancer Applications : Compounds derived from bromo-chloroindolin-2-one exhibit potential as anticancer agents. A study on the synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one revealed significant activity against human cancer cell lines, highlighting the therapeutic potential of these derivatives (Lin et al., 2013).
Antiproliferative and Apoptotic Effects : The antiproliferative activity of isoindigo derivatives, such as 5'-Br, in HL-60 cells (human promyelocytic leukemia) was mediated through apoptosis, dysregulation of mitochondrial functions, and cell cycle arrest. This suggests the role of bromo-chloroindolin-2-one derivatives in inducing cell death pathways in cancer treatment (Saleh et al., 2015).
Molecular Dynamics and Computational Studies
- Molecular Composition and Electronic Properties : Computational calculations on 5-bromo-3-nitropyridine-2-carbonitrile, a compound with structural similarities, provided insights into its molecular structure and electronic properties. Such studies are crucial for understanding the reactivity and potential applications of bromo-chloroindolin-2-one derivatives in various fields, including as inhibitors or substrates in biochemical processes (Arulaabaranam et al., 2021).
Safety and Hazards
The safety data sheet for a similar compound, 6-Chloroindolin-2-one, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling such compounds .
Direcciones Futuras
Indole derivatives, including 5-Bromo-6-chloroindolin-2-one, have diverse biological activities and have immense potential to be explored for new therapeutic possibilities . They are considered important scaffolds in drug discovery, particularly in the development of anticancer, antiviral, anti-inflammatory, and other therapeutic agents .
Mecanismo De Acción
Target of Action
5-Bromo-6-chloroindolin-2-one, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known for their broad-spectrum biological activities, which makes them valuable for treatment .
Mode of Action
The interaction of this compound with its targets results in a variety of biological activities. For instance, some indole derivatives have shown inhibitory activities against epidermal growth factor receptor (EGFR), fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR) tyrosine kinases .
Biochemical Pathways
This compound affects various biochemical pathways due to its interaction with multiple targets. Indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound could potentially influence a wide range of biochemical pathways and their downstream effects.
Pharmacokinetics
The properties of indole derivatives can vary widely, influencing their bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it influences. For example, if it inhibits tyrosine kinases like EGFR, FGFR, VEGFR, and PDGFR, it could potentially interfere with cell growth and differentiation .
Análisis Bioquímico
Biochemical Properties
5-Bromo-6-chloroindolin-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein tyrosine kinases, which are crucial for cell signaling pathways . The compound’s interaction with these enzymes can lead to the modulation of cellular processes such as proliferation and differentiation. Additionally, this compound can bind to specific receptors, influencing their activity and downstream signaling cascades .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for example, this compound has demonstrated antiproliferative and cytotoxic effects . It can induce apoptosis and inhibit cell growth by interfering with key signaling pathways such as the epidermal growth factor receptor pathway . Moreover, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their activity and preventing substrate binding . This inhibition can disrupt critical biochemical pathways, leading to altered cellular functions. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in the upregulation or downregulation of specific genes, impacting cellular processes such as proliferation, differentiation, and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling pathways and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound. Additionally, this compound can influence metabolic flux and alter the levels of specific metabolites, impacting cellular metabolism and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, this compound may be transported into the nucleus, where it can interact with nuclear receptors and transcription factors . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the mitochondria, where it can affect mitochondrial function and energy production . The subcellular localization of this compound is a critical factor in determining its biological effects and therapeutic applications.
Propiedades
IUPAC Name |
5-bromo-6-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-5-1-4-2-8(12)11-7(4)3-6(5)10/h1,3H,2H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVLRCJWRRXOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60656067 | |
| Record name | 5-Bromo-6-chloro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1153885-37-0 | |
| Record name | 5-Bromo-6-chloro-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60656067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



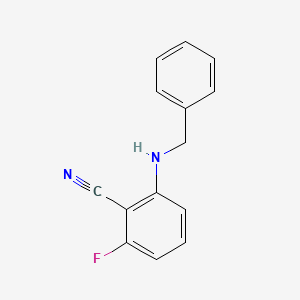
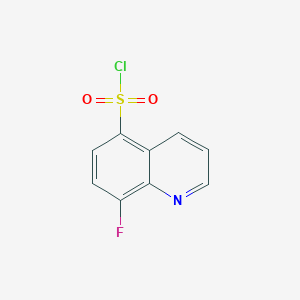

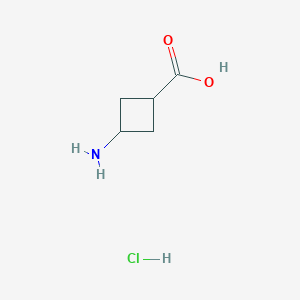
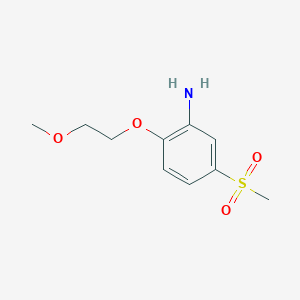
![4-[Cyclopropyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517918.png)

![2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517921.png)
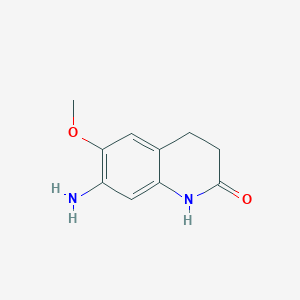
![N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide](/img/structure/B1517924.png)
![N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B1517926.png)
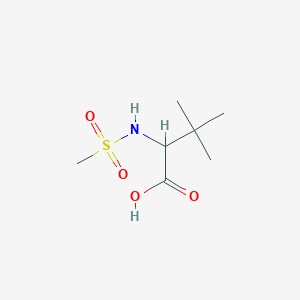
amine](/img/structure/B1517930.png)
